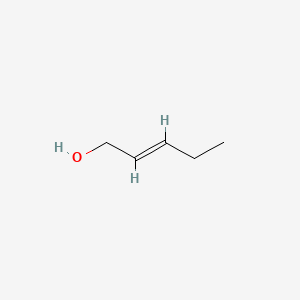
trans-2-Penten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Penten-1-ol: is an organic compound with the molecular formula C5H10O . It is an allylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Penten-1-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 1-pentene. In this method, 1-pentene is first reacted with diborane (B2H6) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-pentyn-1-ol. This process uses a palladium catalyst under controlled conditions to selectively hydrogenate the triple bond of 2-pentyn-1-ol to a double bond, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: trans-2-Penten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trans-2-pentenal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to 2-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form trans-2-pentenyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Thionyl chloride (SOCl2), pyridine as solvent.
Major Products Formed:
Oxidation: trans-2-pentenal
Reduction: 2-pentanol
Substitution: trans-2-pentenyl chloride.
Scientific Research Applications
trans-2-Penten-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-2-Penten-1-ol involves its interaction with various molecular targets and pathways. As an allylic alcohol, it can participate in nucleophilic addition reactions, where the hydroxyl group acts as a nucleophile. This compound can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .
Comparison with Similar Compounds
cis-2-Penten-1-ol: Another isomer of 2-Penten-1-ol, differing in the configuration around the double bond.
2-Pentyn-1-ol: An alkyne with a triple bond instead of a double bond.
2-Pentanol: A saturated alcohol with no double bonds.
Uniqueness of trans-2-Penten-1-ol: this compound is unique due to its specific configuration, which imparts distinct chemical reactivity and physical properties. Its trans configuration around the double bond results in different steric and electronic effects compared to its cis isomer, influencing its behavior in chemical reactions and its applications in various fields .
Properties
CAS No. |
20273-24-9 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
pent-2-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
BTSIZIIPFNVMHF-UHFFFAOYSA-N |
SMILES |
CCC=CCO |
Canonical SMILES |
CCC=CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


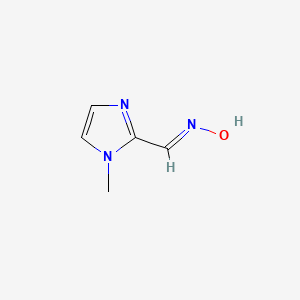
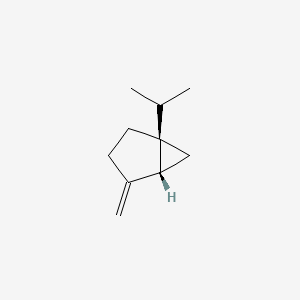
![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B3420761.png)
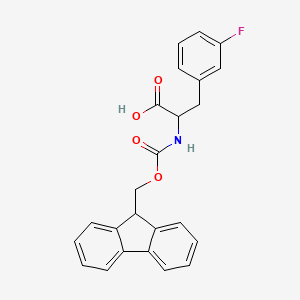




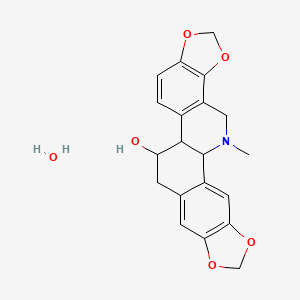

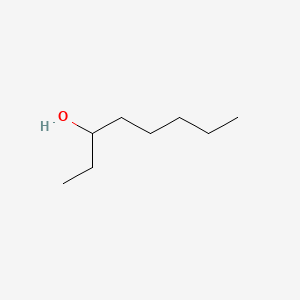

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B3420851.png)

